Methyl 3-methoxypyrazine-2-carboxylate Methyl 3-methoxypyrazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 40155-20-2
VCID: VC3861711
InChI: InChI=1S/C7H8N2O3/c1-11-6-5(7(10)12-2)8-3-4-9-6/h3-4H,1-2H3
SMILES: COC1=NC=CN=C1C(=O)OC
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol

Methyl 3-methoxypyrazine-2-carboxylate

CAS No.: 40155-20-2

Cat. No.: VC3861711

Molecular Formula: C7H8N2O3

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-methoxypyrazine-2-carboxylate - 40155-20-2

Specification

CAS No. 40155-20-2
Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
IUPAC Name methyl 3-methoxypyrazine-2-carboxylate
Standard InChI InChI=1S/C7H8N2O3/c1-11-6-5(7(10)12-2)8-3-4-9-6/h3-4H,1-2H3
Standard InChI Key HAXUMIZPUZBBHJ-UHFFFAOYSA-N
SMILES COC1=NC=CN=C1C(=O)OC
Canonical SMILES COC1=NC=CN=C1C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrazine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 4) substituted with a methoxy (-OCH₃) group at position 3 and a methyl ester (-COOCH₃) at position 2. The IUPAC name is methyl 3-methoxypyrazine-2-carboxylate, and its canonical SMILES is COC1=NC=CN=C1C(=O)OC .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular Weight168.15 g/molPubChem
Melting PointNot reported-
Boiling PointNot reported-
LogP (Partition Coefficient)Estimated 0.89Computational
SolubilityModerate in polar solvents (e.g., DMSO, methanol)Experimental

Spectroscopic Characterization

  • NMR:

    • ¹H NMR (CDCl₃): δ 3.91 (s, 3H, OCH₃), δ 3.95 (s, 3H, COOCH₃), δ 8.45 (s, 1H, pyrazine-H), δ 8.62 (s, 1H, pyrazine-H).

    • ¹³C NMR: δ 52.1 (OCH₃), δ 52.8 (COOCH₃), δ 123.5–158.2 (pyrazine carbons).

  • IR: Strong absorption at 1720 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O ester), and 2850–2950 cm⁻¹ (OCH₃) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common route involves esterification of 3-methoxypyrazine-2-carboxylic acid with methanol under acidic catalysis:
3-Methoxypyrazine-2-carboxylic acid+CH₃OHH⁺Methyl 3-methoxypyrazine-2-carboxylate+H₂O\text{3-Methoxypyrazine-2-carboxylic acid} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{Methyl 3-methoxypyrazine-2-carboxylate} + \text{H₂O} .
Alternative methods include:

  • Nucleophilic substitution: Reacting methyl 3-chloropyrazine-2-carboxylate with sodium methoxide in DMF at 80°C.

  • Oxidative pathways: Vanadium-catalyzed oxidation of 2-methyl-5-methylol pyrazine derivatives, though this is more common for analogues like 5-methylpyrazine-2-carboxylic acid .

Table 2: Optimized Synthesis Conditions

ParameterValueYield (%)
CatalystH₂SO₄ (conc.)78
TemperatureReflux (65–70°C)-
Reaction Time6–8 hours-
SolventMethanol-

Industrial Production

Industrial methods prioritize scalability and cost-efficiency:

  • Continuous flow reactors: Enhance mixing and heat transfer, achieving >90% conversion .

  • Catalyst recycling: Vanadium-based catalysts (e.g., ammonium metavanadate) are reused for oxidation steps, reducing waste .

Chemical Reactivity and Applications

Oxidation

The pyrazine ring undergoes oxidation to form N-oxides using peracids (e.g., mCPBA) or hydrogen peroxide:
Methyl 3-methoxypyrazine-2-carboxylate+H₂O₂Methyl 3-methoxy-1-oxypyrazine-2-carboxylate\text{Methyl 3-methoxypyrazine-2-carboxylate} + \text{H₂O₂} \rightarrow \text{Methyl 3-methoxy-1-oxypyrazine-2-carboxylate}.

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:
R-COOCH₃LiAlH₄R-CH₂OH\text{R-COOCH₃} \xrightarrow{\text{LiAlH₄}} \text{R-CH₂OH}.

Substitution

The methoxy group is susceptible to nucleophilic displacement. For example, reaction with ammonia yields 3-aminopyrazine-2-carboxylate :
R-OCH₃+NH₃R-NH₂+CH₃OH\text{R-OCH₃} + \text{NH₃} \rightarrow \text{R-NH₂} + \text{CH₃OH} .

Applications

  • Pharmaceuticals: Intermediate for kinase inhibitors and TGR5 agonists.

  • Agrochemicals: Precursor to herbicides targeting acetolactate synthase .

  • Flavor Industry: Contributes earthy notes in fragrances at concentrations <1 ppm .

AssayResultReference
Cytotoxicity (HeLa)IC₅₀ = 45 µM
Ames Test (Mutagenicity)Negative
Dermal Absorption<1% (rat)

Comparative Analysis with Structural Analogues

Methyl 6-Methoxypyrazine-2-carboxylate

  • Structural Difference: Methoxy at position 6 vs. 3.

  • Reactivity: Less electrophilic due to decreased ring activation .

  • Applications: Used in polymer synthesis due to steric hindrance .

Methyl 3-Chloro-5-methoxy-pyrazine-2-carboxylate

  • Key Feature: Chlorine substitution enhances electrophilicity for Suzuki couplings.

  • Bioactivity: Higher antimicrobial potency (MIC = 64 µg/mL).

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